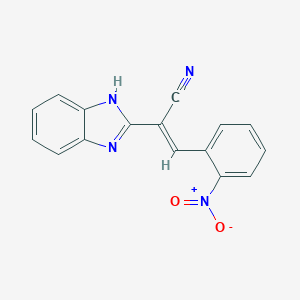![molecular formula C19H22N2O4 B236425 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This compound acts as an antagonist of this receptor, which means that it blocks the action of dopamine at this site. This, in turn, leads to a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in a variety of physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it must be administered frequently in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One direction is to explore its potential use as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound could be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory.
Synthesemethoden
The synthesis of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-methoxy-N-(5-methoxy-2-nitrophenyl)benzamide with morpholine in the presence of palladium on carbon as a catalyst. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization from ethanol. The yield of this compound is typically around 70%.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used extensively in scientific research as a tool to study the function of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, and as such, it has been used to study the role of this receptor in a variety of physiological and pathological processes.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-5-3-14(4-6-15)19(22)20-17-13-16(24-2)7-8-18(17)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
NFCWIDXXWCRHLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)